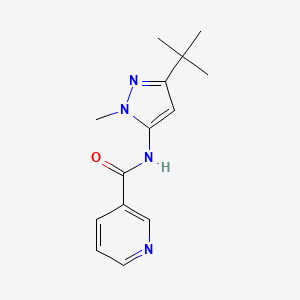
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a protein that plays a key role in the innate immune system, which is the body's first line of defense against infection. TAK-242 has been extensively studied for its potential therapeutic applications in various diseases, including sepsis, cancer, and autoimmune disorders.
作用机制
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by binding to a specific site on TLR4, preventing the receptor from signaling downstream. This leads to a reduction in the production of pro-inflammatory cytokines, which are responsible for the symptoms of sepsis and other inflammatory diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide does not affect the ability of TLR4 to recognize pathogens, which is important for the body's immune response to infection.
Biochemical and Physiological Effects:
In addition to its effects on TLR4 signaling, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to have other biochemical and physiological effects. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit the production of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to the development of various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune responses.
实验室实验的优点和局限性
One of the main advantages of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is its specificity for TLR4. Unlike other drugs that target multiple receptors, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide specifically inhibits TLR4 signaling, reducing the risk of off-target effects. However, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments. For example, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has low solubility in water, which can make it difficult to prepare solutions for in vitro experiments. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has a relatively short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for the research of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. One area of research is the development of more potent and selective TLR4 inhibitors. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide therapy. Finally, the combination of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide with other drugs, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy in cancer and other diseases.
Conclusion:
In conclusion, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide is a small molecule inhibitor of TLR4 that has potential therapeutic applications in various diseases. N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide works by inhibiting TLR4 signaling, reducing inflammation and other pathological processes. Although N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has some limitations for lab experiments, it has shown promising results in animal models of sepsis, cancer, and other diseases. Further research is needed to fully understand the mechanisms of action of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide and to develop more effective therapies based on this molecule.
合成方法
The synthesis of N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide involves several steps. The starting material is 2-methyl-5-tert-butylpyrazole, which is reacted with acryloyl chloride to form 2-methyl-5-tert-butylpyrazol-3-yl)acrylamide. This intermediate is then reacted with 2-amino-2-methyl-1-propanol to form N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide. The overall yield of the synthesis is approximately 20%.
科学研究应用
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research is sepsis, a life-threatening condition that occurs when the body's immune system overreacts to an infection. TLR4 plays a key role in the development of sepsis, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and reduce inflammation in animal models of sepsis.
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has also been studied for its potential use in cancer therapy. TLR4 is overexpressed in many types of cancer, and N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to inhibit TLR4 signaling and induce apoptosis (programmed cell death) in cancer cells. In addition, N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide has been shown to enhance the effectiveness of chemotherapy and radiation therapy in animal models of cancer.
属性
IUPAC Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-6-10(15)12-9-7-8(11(2,3)4)13-14(9)5/h7H,6H2,1-5H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPLCSLVOOLHWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=NN1C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-2-methylpyrazol-3-yl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501003.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-6-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7501016.png)

![6-(4-fluorophenyl)-N-(2-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501021.png)
![N-[(3-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501026.png)
![azepan-1-yl(6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B7501031.png)
![N-[(2-fluorophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7501033.png)
![N-cyclopropyl-1-ethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7501047.png)

![3,5-dimethoxy-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B7501059.png)


